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Compound of Interest

Compound Name: KT-90

Cat. No.: B166178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesized compound KT-90,

also known as (-)-3-Acetyl-6beta-acetylthio-N-cyclopropylmethyl-normorphine. While the initial

query referred to KT-90 as a "metric," available scientific literature identifies KT-90 as a

research compound with a distinct pharmacological profile. This document details its historical

development as a subject of scientific inquiry, focusing on its characterization as an opioid

receptor modulator with potential therapeutic applications in analgesia, memory improvement,

and oncology.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of KT-
90, providing insights into its receptor binding affinity, functional activity, and anti-cancer

potency.

Table 1: Opioid Receptor Binding Affinities and Functional Activity of KT-90
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Receptor
Subtype

Ligand
Displaced

Kᵢ (nM)
IC₅₀ (nM) for
cAMP
Inhibition

Maximal
Inhibitory
Effect
Compared to
Standard
Agonists

μ (mu) [³H]DAMGO 3.3 ± 0.7 2337 ± 750

Significantly

lower than

DAMGO

δ (delta) [³H]DPDPE 22.8 ± 1.5 17.3 ± 4.6

Significantly

lower than

DPDPE

κ (kappa) [³H]U69,593 1.9 ± 0.3 2.0 ± 0.1

Significantly

lower than

U69,593

Data compiled from studies using Chinese hamster ovary (CHO) cells expressing cloned rat

opioid receptors.[1]

Table 2: In Vivo Analgesic and Memory-Enhancing Effects of KT-90
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Experimental
Model

Species Dosage Range Effect Antagonism

Acetic Acid-

Induced Writhing

Test

Mouse
0.71 μmol/kg

(s.c.)
Antinociceptive

Completely by β-

funaltrexamine

(μ-antagonist),

partially by nor-

BNI (κ-

antagonist)[2]

Scopolamine-

Induced Memory

Impairment (Y-

maze)

Mouse
0.07-2.35

μmol/kg (s.c.)

Improved

spontaneous

alternation

Almost

completely by

NE-100 (σ-

receptor

antagonist)[2]

Tail-Flick Test Not Specified Not Specified Analgesia

Antagonized by

nor-BNI (κ-

antagonist)[2]

Morphine-

Induced

Analgesia

Not Specified Lower doses Antagonism
Not Specified[1]

[2]

Table 3: Anticancer Activity of KT-90

Cancer Cell Lines
IC₅₀ (μM) for Growth
Inhibition

Comparative Potency

Various human cancer cell

lines
42-70

Up to 80 times more potent

than morphine[3]

Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.

2.1. Opioid Receptor Binding and Functional Assays
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Cell Culture and Receptor Expression: Chinese hamster ovary (CHO) cells were stably

transfected with plasmids containing the cDNA for rat μ-, δ-, or κ-opioid receptors.[1]

Radioligand Binding Assays:

Membrane preparations from CHO cells expressing the respective opioid receptor

subtypes were used.

Displacement assays were performed using selective radiolabeled ligands: [³H][D-

Ala²,MePhe⁴,Gly(ol)⁵]enkephalin (DAMGO) for μ-receptors, [³H][D-Pen²,D-

Pen⁵]enkephalin (DPDPE) for δ-receptors, and --INVALID-LINK---(5α,7α,8β)-N-methyl-N-

[7-(1-pyrrolidinyl)l-oxaspiro-(4,5)dec-8-yl]benzeneacetamide (U69,593) for κ-receptors.[1]

Various concentrations of KT-90 were incubated with the membranes and the radioligand.

The concentration of KT-90 that inhibits 50% of the specific binding of the radioligand

(IC₅₀) was determined, and the inhibition constant (Kᵢ) was calculated.

cAMP Accumulation Assay:

CHO cells expressing the opioid receptors were incubated with forskolin (10 μM) to

stimulate adenylyl cyclase and induce cyclic AMP (cAMP) accumulation.[1]

Cells were co-incubated with various concentrations of KT-90.

The inhibition of forskolin-induced cAMP accumulation was measured to determine the

IC₅₀ value for KT-90 at each receptor subtype.[1]

The maximal inhibitory effect of KT-90 was compared to that of standard full agonists

(DAMGO, DPDPE, U69,593) to classify it as a full or partial agonist.[1]

2.2. In Vivo Behavioral Assays

Acetic Acid-Induced Writhing Test (Analgesia):

Male ddY mice were used.

KT-90 (0.71 μmol/kg) was administered subcutaneously (s.c.).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8894618/
https://pubmed.ncbi.nlm.nih.gov/8894618/
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8894618/
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8894618/
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8894618/
https://www.benchchem.com/product/b166178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15863234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


30 minutes after KT-90 administration, acetic acid was injected intraperitoneally to induce

writhing (a stereotyped stretching behavior indicative of pain).

The number of writhes was counted for a defined period.

To determine the receptor mechanism, selective antagonists (β-funaltrexamine for μ, nor-

BNI for κ, naltrindole for δ) were administered intracerebroventricularly (i.c.v.) prior to KT-
90.[2]

Scopolamine-Induced Memory Impairment Test (Y-maze):

Male ddY mice were used.

Memory impairment was induced by subcutaneous injection of scopolamine (1.65

μmol/kg).[2]

KT-90 (0.07-2.35 μmol/kg, s.c.) was administered 30 minutes before the behavioral test.[2]

Spontaneous alternation performance was assessed in a Y-maze. An alternation is defined

as successive entries into the three different arms.

The percentage of alternations was calculated to measure short-term memory.

To investigate the mechanism, a selective sigma receptor antagonist, NE-100, was

administered intraperitoneally (i.p.) before KT-90.[2]

2.3. Anticancer Activity Assays

Cell Growth Inhibition Assay:

Various human cancer cell lines were treated with different concentrations of KT-90.[3]

Cell viability or proliferation was measured after a defined incubation period.

The IC₅₀ value, the concentration of KT-90 that inhibits cell growth by 50%, was

determined.[3]

Apoptosis and NF-κB Activation Studies:
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The induction of apoptosis by KT-90 was investigated.[3]

The effect of KT-90 on the activation of the transcription factor NF-κB was assessed,

particularly its DNA binding activity.[3]

The influence of KT-90 on the gene expression of tumor necrosis factor-alpha (TNF-α)

induced by tumor promoters was also examined.[3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by KT-90 and a typical

experimental workflow for its characterization.
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Caption: KT-90 interaction with opioid receptors and downstream signaling.
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Caption: Postulated pathways for KT-90's effects on memory and cancer cells.
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Caption: General experimental workflow for the pharmacological profiling of KT-90.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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